molecular formula C9H13NO B13041864 (1R)-1-(5-Methyl(2-furyl))but-3-enylamine

(1R)-1-(5-Methyl(2-furyl))but-3-enylamine

Cat. No.: B13041864
M. Wt: 151.21 g/mol
InChI Key: DLPUQXNOWOJOBH-MRVPVSSYSA-N
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Description

(1R)-1-(5-Methyl(2-furyl))but-3-enylamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group and an amine group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Butenyl Chain: The butenyl chain can be attached through a Heck reaction, where a halogenated furan derivative reacts with a butenyl palladium complex.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts that can be easily recycled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenyl chain or the furan ring, leading to saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Saturated amines, tetrahydrofuran derivatives.

    Substitution: N-alkylated amines, N-acylated amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It can be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and amine group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Methyl(2-furyl))but-3-enol: Similar structure but with a hydroxyl group instead of an amine.

    (1R)-1-(5-Methyl(2-furyl))but-3-enone: Similar structure but with a carbonyl group instead of an amine.

    (1R)-1-(5-Methyl(2-furyl))but-3-enylamine derivatives: Various derivatives with different substituents on the furan ring or butenyl chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine

InChI

InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3/t8-/m1/s1

InChI Key

DLPUQXNOWOJOBH-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](CC=C)N

Canonical SMILES

CC1=CC=C(O1)C(CC=C)N

Origin of Product

United States

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